Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-
Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-
Brand Name:
Vulcanchem
CAS No.:
15499-07-7
VCID:
VC21045013
InChI:
InChI=1S/C13H19N3O2/c1-10(17)15-11-4-6-12(13(18)7-5-11)14-8-9-16(2)3/h4-7H,8-9H2,1-3H3,(H,14,18)(H,15,17)
SMILES:
CC(=O)NC1=CC=C(C(=O)C=C1)NCCN(C)C
Molecular Formula:
C13H19N3O2
Molecular Weight:
249.31 g/mol
Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-
CAS No.: 15499-07-7
Cat. No.: VC21045013
Molecular Formula: C13H19N3O2
Molecular Weight: 249.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15499-07-7 |
|---|---|
| Molecular Formula | C13H19N3O2 |
| Molecular Weight | 249.31 g/mol |
| IUPAC Name | N-[4-[2-(dimethylamino)ethylamino]-5-oxocyclohepta-1,3,6-trien-1-yl]acetamide |
| Standard InChI | InChI=1S/C13H19N3O2/c1-10(17)15-11-4-6-12(13(18)7-5-11)14-8-9-16(2)3/h4-7H,8-9H2,1-3H3,(H,14,18)(H,15,17) |
| Standard InChI Key | JSLJNUDVJHUZPB-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=C(C(=O)C=C1)NCCN(C)C |
| Canonical SMILES | CC(=O)NC1=CC=C(C(=O)C=C1)NCCN(C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator